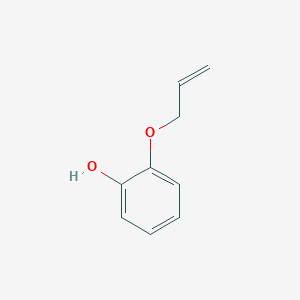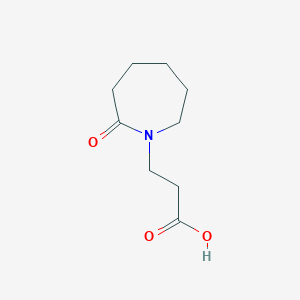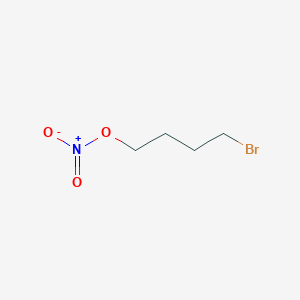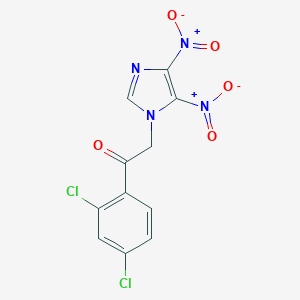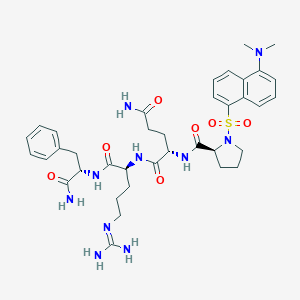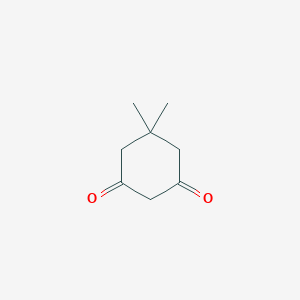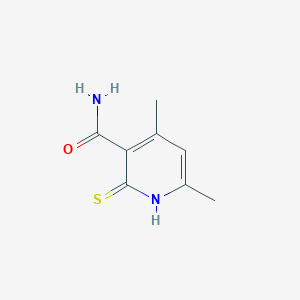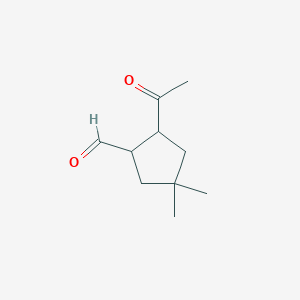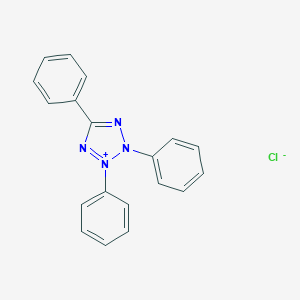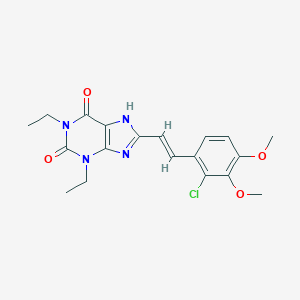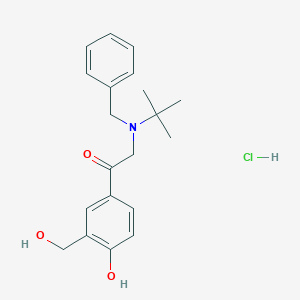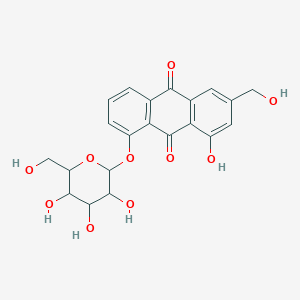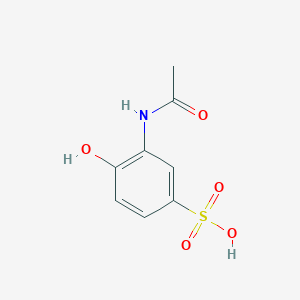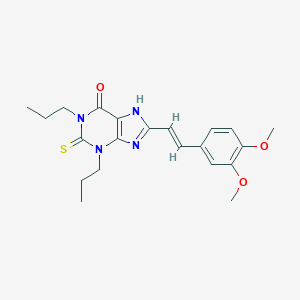
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine, also known as DMPX, is a potent and selective antagonist of adenosine receptors. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. DMPX has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine exerts its pharmacological effects by selectively blocking the adenosine receptors, which are G protein-coupled receptors that mediate the effects of adenosine. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. By blocking the adenosine receptors, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to have a number of biochemical and physiological effects in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of adenosine receptors, which makes it a useful tool for studying the role of adenosine in various disease conditions. Another advantage is that it has been extensively studied in preclinical models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine. One direction is to further elucidate its mechanism of action and downstream signaling pathways in various disease conditions. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use, including improving its oral bioavailability and reducing its potential for off-target effects. Additionally, future research could explore the potential of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine in combination with other therapeutic agents for synergistic effects in treating various disease conditions.
Métodos De Síntesis
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine can be synthesized using a multi-step process that involves the reaction of 2-thioxanthone with 3,4-dimethoxybenzaldehyde, followed by the addition of propylamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Propiedades
Número CAS |
155814-29-2 |
|---|---|
Nombre del producto |
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine |
Fórmula molecular |
C21H26N4O3S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)29)22-17(23-19)10-8-14-7-9-15(27-3)16(13-14)28-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
Clave InChI |
UBTCNLGIOUVSQV-CSKARUKUSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Sinónimos |
1H-Purin-6-one, 1,2,3,7-tetrahydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)- 1,3-dipropyl-2-thioxo-,(E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




